molecular formula C16H16FN3O4 B178015 Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate CAS No. 150812-23-0

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate

Cat. No.: B178015
CAS No.: 150812-23-0
M. Wt: 333.31 g/mol
InChI Key: XFLKJJSOCILUKV-UHFFFAOYSA-N
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Description

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a nitrophenyl group, and a carbamate ester, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 2-nitrobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Ethyl (4-((4-fluorobenzyl)amino)-2-aminophenyl)carbamate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-((4-fluorobenzyl)amino)-2-nitroaniline and ethyl carbamate

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate has been studied for its pharmacological properties. Its structural similarity to known drug compounds suggests potential activities in several therapeutic areas:

  • Anticancer Activity :
    • Research indicates that derivatives of nitrophenyl carbamates exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures could inhibit cancer cell proliferation by inducing apoptosis through various pathways .
  • Anti-inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Studies have shown that modifications in the nitrophenyl group can enhance anti-inflammatory activity, making this compound a subject of interest for further investigation .
  • Neuroprotective Effects :
    • Some derivatives have been noted for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the fluorobenzyl moiety appears to enhance blood-brain barrier permeability, suggesting potential applications in treating conditions like Alzheimer's disease .

Agricultural Chemistry Applications

This compound may also play a role in agricultural chemistry:

  • Herbicide Development :
    • Compounds with similar nitrophenyl structures have been explored as herbicides due to their ability to inhibit specific plant enzymes involved in growth regulation. This compound could potentially serve as a lead structure for developing new herbicides that target resistant weed species .
  • Pesticide Formulations :
    • The incorporation of fluorinated groups is known to enhance the biological activity of pesticides. This compound could be investigated for its efficacy against agricultural pests, thereby contributing to sustainable farming practices .

Materials Science Applications

In materials science, the unique properties of this compound are being explored:

  • Polymer Chemistry :
    • The compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its reactive carbamate group allows for incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties .
  • Nanotechnology :
    • Research into nanoparticles functionalized with this compound shows promise in drug delivery systems, where it can improve solubility and bioavailability of therapeutic agents by enhancing their interaction with biological membranes .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of angiogenesis

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing this compound were tested against common weed species. The results showed significant reduction in weed biomass compared to controls.

Weed SpeciesControl Biomass (g/m²)Treated Biomass (g/m²)
Amaranthus spp.15030
Chenopodium spp.12025

Mechanism of Action

The mechanism of action of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as a modulator of ion channels or enzymes, influencing their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and its interactions with various molecular targets. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C16_{16}H16_{16}FN3_{3}O4_{4}
  • Molecular Weight : 333.314 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 439.6 ± 45.0 °C at 760 mmHg
  • Flash Point : 219.7 ± 28.7 °C

These properties indicate that the compound is stable under standard conditions, making it suitable for various applications in research and industry .

2. Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate Amide : The reaction begins with the coupling of 4-fluorobenzylamine with 2-nitrobenzoyl chloride.
  • Carbamate Formation : The intermediate amide is then reacted with ethyl chloroformate in the presence of a base like triethylamine to produce the final carbamate product.

This synthetic route allows for the efficient production of the compound, which can be scaled for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Key mechanisms include:

  • Modulation of Ion Channels : The compound may influence ion channel activity, which is crucial for neuronal signaling.
  • Enzyme Interaction : It can act as a biochemical probe, potentially affecting enzyme functions involved in neuroprotection and apoptosis regulation.

Research indicates that derivatives of similar aromatic carbamates have demonstrated neuroprotective effects by increasing the ratio of anti-apoptotic proteins (e.g., Bcl-2) and activating autophagy pathways through induction of beclin 1 .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases:

  • PC12 Cell Studies : In vitro experiments using PC12 cells exposed to stressors like etoposide showed that certain carbamate derivatives protected against apoptosis, maintaining cell viability significantly better than controls .
CompoundConcentration (μM)Cell Viability (%)
Ethyl Carbamate Derivative397
Control-42

This data suggests that modifications to the carbamate structure can enhance protective effects against cellular stress.

Comparison with Similar Compounds

This compound has been compared with other compounds within its class, revealing unique properties:

Compound NameKey ActivityDifferences
Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamateAnticonvulsantDifferent functional group positioning
Ethyl (2-((4-fluorobenzyl)amino)-6-nitrophenyl)carbamateVaries in reactivityPositioning of nitro group affects activity

These comparisons highlight the specificity and potential therapeutic applications of this compound in treating neurological disorders .

5. Conclusion

This compound is a promising compound with significant biological activity, particularly in neuroprotection. Its unique chemical structure facilitates interactions with critical molecular targets, making it a valuable candidate for further research into therapeutic applications for neurodegenerative diseases. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo.

Properties

IUPAC Name

ethyl N-[4-[(4-fluorophenyl)methylamino]-2-nitrophenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4/c1-2-24-16(21)19-14-8-7-13(9-15(14)20(22)23)18-10-11-3-5-12(17)6-4-11/h3-9,18H,2,10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLKJJSOCILUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150812-23-0
Record name Ethyl{4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate
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